molecular formula C11H10N4O2S B2500861 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide CAS No. 879860-32-9

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

Cat. No.: B2500861
CAS No.: 879860-32-9
M. Wt: 262.29
InChI Key: UYFAYUUIFGQXHQ-UHFFFAOYSA-N
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Description

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide is a chemical compound that belongs to the class of 1,2,4-triazine derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The compound’s structure features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a phenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide typically involves the reaction of 5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group in the triazine ring can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the triazine ring can be reduced to form alcohols or amines.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the carbonyl group can yield alcohols or amines.

Scientific Research Applications

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.

    Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide can be compared with other similar compounds, such as:

    2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methylphenyl)acetamide: This compound has a similar structure but with a methyl group on the phenyl ring, which can affect its biological activity and chemical properties.

    2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(1-phenylethyl)acetamide: This compound has an additional phenyl group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound. The focus will be on its pharmacological effects, particularly in relation to neurodegenerative diseases and cancer.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N5O3S. It has a molecular weight of 437.52 g/mol. The compound features a triazine core which is known for its diverse biological activities.

PropertyValue
Molecular Weight437.52 g/mol
Molecular FormulaC22H23N5O3S
LogP2.8311
Polar Surface Area89.811 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including compounds similar to this compound. Triazine derivatives have demonstrated the ability to inhibit tumorigenesis through various mechanisms:

  • Enzyme Inhibition : Triazine derivatives can inhibit enzymes involved in cancer progression, such as BACE-1 and Dyrk1A. For instance, compounds in similar classes have shown IC50 values in the low micromolar range against these targets .
  • Induction of Apoptosis : Certain modifications to the triazine structure have been found to induce apoptosis in cancer cells. The mechanism often involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in the context of Alzheimer's disease (AD). A study involving related compounds demonstrated significant inhibition of amyloid-beta aggregation and improvement in cognitive functions in AD animal models:

  • Behavioral Studies : In vivo studies showed that treatment with related compounds led to improvements in learning and memory functions in scopolamine-induced memory impairment models .
  • Biochemical Markers : Ex vivo analyses indicated reductions in biochemical markers associated with AD pathology, such as tau protein levels and acetylcholinesterase activity .

Study on Alzheimer’s Disease Models

A notable study evaluated a series of triazine derivatives for their neuroprotective effects against amyloid-beta toxicity:

  • Methodology : The study utilized both in vitro and in vivo models to assess the efficacy of the compounds.
  • Findings : Compound S-12 from the series exhibited an IC50 value of 0.486 μM for BACE-1 inhibition and showed no neurotoxic effects on SH-SY5Y neuronal cells compared to standard treatments like donepezil .

Mechanistic Insights

Research has also delved into the molecular mechanisms by which these compounds exert their effects:

  • Western Blot Analysis : This technique was employed to assess the expression levels of tau and APP proteins post-treatment with S-12, revealing significant downregulation indicative of reduced neurotoxicity .
  • Immunohistochemistry : Further validation through immunohistochemical staining confirmed lower levels of pathological markers in treated animals compared to controls .

Properties

IUPAC Name

2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c16-9-6-12-15-11(14-9)18-7-10(17)13-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFAYUUIFGQXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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